Cas no 2167228-62-6 (5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine)

2167228-62-6 structure
商品名:5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine
- 2167228-62-6
- EN300-1477500
-
- インチ: 1S/C10H16N4/c1-7-2-9(11)5-14-10(7)8-3-12-6-13-4-8/h3-4,6-7,9-10,14H,2,5,11H2,1H3
- InChIKey: ZMSUYTUKHYCTIF-UHFFFAOYSA-N
- ほほえんだ: N1CC(CC(C)C1C1=CN=CN=C1)N
計算された属性
- せいみつぶんしりょう: 192.137496527g/mol
- どういたいしつりょう: 192.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 63.8Ų
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477500-2500mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-5000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-500mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-1.0g |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477500-1000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-50mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-100mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-10000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 10000mg |
$5221.0 | 2023-09-28 | ||
| Enamine | EN300-1477500-250mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 250mg |
$1117.0 | 2023-09-28 |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
2167228-62-6 (5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
